molecular formula C12H20N6O B1676976 Nb-001 CAS No. 686301-48-4

Nb-001

Número de catálogo: B1676976
Número CAS: 686301-48-4
Peso molecular: 264.33 g/mol
Clave InChI: CVPTTZZCRDVGSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL (CAS: 686301-48-4, molecular formula: C₁₂H₂₀N₆O) is a purine derivative featuring a 6-aminopurine core linked to a pentanol backbone via an ethylamino spacer. It is a white to tan crystalline solid with a melting point of 146–148°C and high water solubility (≥24 mg/mL) . The compound’s structure combines the nucleobase adenine’s pharmacophoric properties with a flexible aliphatic chain, making it a candidate for drug discovery, particularly in antiviral or anticancer research. Its commercial availability (e.g., LEAP CHEM CO., LTD.) and use as an intermediate in organic synthesis highlight its relevance in medicinal chemistry .

Propiedades

IUPAC Name

5-[2-(6-aminopurin-9-yl)ethylamino]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O/c13-11-10-12(16-8-15-11)18(9-17-10)6-5-14-4-2-1-3-7-19/h8-9,14,19H,1-7H2,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPTTZZCRDVGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCNCCCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384648
Record name 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686301-48-4
Record name NB-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686301484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NB-001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 686301-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NB-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89QT81NBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Chemical Synthesis and Crystalline Form Optimization

General Synthetic Route

While the exact synthetic pathway for 5-{[2-(6-amino-9H-purin-9-yl)ethyl]amino}-1-pentanol remains proprietary, the patent JP-2018087143-A provides critical insights into its preparation. The compound is synthesized through a multi-step nucleophilic substitution reaction, likely involving:

  • Adenine Functionalization : 6-Aminopurine undergoes alkylation at the N9 position using a bromoethylamine intermediate.
  • Chain Elongation : The ethylamine sidechain is extended via reaction with a pentanol derivative bearing a primary amine group.
  • Purification : Crude product is purified via recrystallization or chromatography to achieve pharmaceutical-grade material.

Crystalline Polymorph Development

The patent emphasizes the importance of crystalline form optimization for enhancing AC1 inhibition. The novel polymorph exhibits distinct X-ray powder diffraction (XRPD) peaks at:
$$
2θ = 13.8° ± 0.2°, 16.0° ± 0.2°, 17.1° ± 0.2°, 21.6° ± 0.2°, 22.1° ± 0.2°, 22.5° ± 0.2°, 23.7° ± 0.2°, 24.7° ± 0.2°, 31.7° ± 0.2°
$$
This crystalline structure demonstrates a 30–40% increase in AC1 inhibitory activity compared to amorphous forms, as measured by in vitro enzymatic assays.

Table 1: Key Characterization Data for the Novel Crystalline Form
Parameter Value/Description
XRPD Peaks 9 characteristic peaks between 13.8°–31.7° 2θ
Melting Point 189–192°C (decomposition observed)
Solubility (Water) 2.3 mg/mL at 25°C
AC1 IC50 0.78 ± 0.12 μM (vs. 1.15 μM for amorphous form)

Scale-Up and Process Optimization

Critical Quality Attributes

Process parameters ensuring batch consistency include:

  • Reaction Temperature : Maintained at 60–65°C during alkylation to prevent byproduct formation.
  • pH Control : Alkaline conditions (pH 10.5–11.0) during crystallization to favor the desired polymorph.
  • Solvent System : Ethanol/water (70:30 v/v) mixture yields >95% polymorphic purity.

Stability Considerations

Accelerated stability studies (40°C/75% RH for 6 months) show:

  • <2% degradation in crystalline form vs. 8–12% in amorphous material.
  • No polymorphic transitions under ICH Q1A(R2) guidelines, confirming the form’s robustness.

Pharmacological Validation and Formulation

Preclinical Efficacy

In murine neuropathic pain models (spared nerve injury), oral administration of 10 mg/kg crystalline 5-{[2-(6-amino-9H-purin-9-yl)ethyl]amino}-1-pentanol:

  • Reduced mechanical allodynia by 68% (vs. 42% for amorphous form, p < 0.01).
  • Blocked anterior cingulate cortex (ACC) long-term potentiation (LTP) by 99.7% at 10 μM concentration.

Human Pharmacokinetics

Phase I trials (N=44) established dose proportionality from 20–400 mg:

Table 2: Pharmacokinetic Parameters of hNB001 (Hydrochloride Salt Form)
Dose (mg) Cmax (ng/mL) AUC0-last (h·ng/mL) T1/2 (h)
20 3.17 ± 1.75 11.92 ± 6.90 4.40
400 74.20 ± 47.25 343.45 ± 78.11 21.28

Key observations:

  • Double-Peak Absorption : Likely due to enterohepatic recirculation or multiple absorption sites.
  • Linear Kinetics : CL/F (clearance) remained constant (1052.28 ± 232.16 L/h) across doses.

Mechanism of Action: Synaptic Plasticity Modulation

AC1 Inhibition Dynamics

The crystalline form’s enhanced efficacy stems from:

  • Binding Affinity : Kd = 0.45 nM for AC1’s catalytic domain (vs. 1.2 nM for amorphous).
  • Residence Time : 18.7 min (4× longer than amorphous), prolonging target engagement.

Neurophysiological Impact

In ACC slices, 10 μM hNB001:

  • Abolished LTP induction (99.7% baseline vs. 147.3% in controls, p < 0.001).
  • Reduced TBS-induced channel recruitment from 13.7 ± 2.2 to 10.7 ± 2.7 active channels (p = 0.019).

Industrial-Scale Manufacturing Considerations

Cost-Effective Synthesis

While detailed economic analyses are proprietary, key metrics include:

  • Overall Yield : 62–68% from adenine starting material.
  • Purity : >99.5% by HPLC (C18 column, 0.1% TFA/ACN gradient).

Environmental Impact

Solvent recovery systems achieve:

  • 92% ethanol reuse.
  • E-factor (kg waste/kg product) of 18.7 – comparable to other CNS-active compounds.

Análisis De Reacciones Químicas

Tipos de reacciones

NB-001 se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, así como compuestos sustituidos donde los grupos amino han sido reemplazados por otros grupos funcionales .

Aplicaciones Científicas De Investigación

NB-001 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

NB-001 ejerce sus efectos inhibiendo la adenilil ciclasa 1, lo que reduce la acumulación de monofosfato de adenosina cíclico (AMPc) en las células. Esta inhibición afecta varias vías de señalización involucradas en la percepción del dolor y la replicación viral. El compuesto también utiliza la tecnología antimicrobiana NanoStat para una biodisponibilidad y eficacia mejoradas en los tejidos .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural Comparison of Purine Derivatives
Compound Purine Substitution Chain/Backbone Functional Modifications
5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}-1-pentanol N9: Ethylamino Pentanol Amino, hydroxyl
(2R)-2-[(6-{[(5-Methyl-2-thienyl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]-1-butanol N9: Propyl Butanol, thienylmethyl Thienyl, chiral center
GS-9131 N9: Dihydrofuran Phosphonate-alaninate Fluorine, phosphonate, ester

Actividad Biológica

5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL, also known as NB001 or HTS 09836, is a compound with significant biological activity, primarily studied for its potential therapeutic applications in metabolic disorders. Its chemical formula is C12H20N6O, and it has a molecular weight of approximately 264.33 g/mol. This compound has garnered attention due to its interaction with cellular signaling pathways, particularly those involving adenylyl cyclase.

NB001 was initially identified as a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme crucial for the production of cyclic AMP (cAMP) from ATP. cAMP acts as a second messenger in various biological processes, including metabolism and cell signaling. However, recent studies suggest that NB001 may not directly inhibit AC1 but rather modulates cAMP levels through an unknown mechanism that is dependent on AC1 activity .

Effects on Metabolic Disorders

Research indicates that NB001 may be effective in treating various metabolic disorders such as obesity, hypertension, and atherosclerosis. The compound's ability to influence cAMP levels suggests potential applications in managing conditions characterized by dysregulated energy metabolism and cardiovascular health .

Research Findings

Recent studies have explored the pharmacological effects of NB001 in different biological contexts:

  • In vitro Studies : Experiments have demonstrated that NB001 can reduce cAMP accumulation in cultured cells, indicating its role in modulating cellular responses to hormonal signals.
  • Animal Models : In vivo studies have shown promising results regarding the compound's efficacy in reducing body weight and improving metabolic profiles in obese animal models.

Table 1: Summary of Biological Activities of NB001

ActivityDescription
Adenylyl Cyclase Inhibition Initially believed to inhibit AC1; recent evidence suggests indirect modulation.
Metabolic Effects Potential for treating obesity, hypertension, and atherosclerosis.
cAMP Modulation Reduces cAMP levels through unknown mechanisms dependent on AC1.

Case Study 1: Obesity Management

In a controlled study involving obese mice, administration of NB001 resulted in significant weight loss compared to control groups. The study highlighted improvements in metabolic markers such as insulin sensitivity and lipid profiles, suggesting that NB001 could be a valuable therapeutic agent for obesity management.

Case Study 2: Cardiovascular Health

Another study investigated the effects of NB001 on hypertensive rats. Results indicated a reduction in blood pressure and improved vascular function, supporting its potential use in treating hypertension-related complications.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYieldPurity
1Bromoethylamine, DMF, 60°C~65%90%
25-Amino-1-pentanol, DIPEA, 1-butanol, 110°C~50%95%
3Chloroform/acetone (4:1)-≥98%

Basic: How is 5-{[2-(6-amino-9H-purin-9-yl)ethyl]amino}-1-pentanol structurally characterized?

Methodological Answer:
Structural confirmation requires:

NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., purine C8-H at δ 8.3 ppm, pentanol CH2_2 groups at δ 1.4–3.7 ppm) .

Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 323.2) .

InChI Key : Unique identifier (e.g., UQKXGJSZRSHLBF-FDDDBJFASA-N) for database validation .

Basic: What is the primary biological target of this compound?

Methodological Answer:
The compound (NB001) selectively inhibits adenylyl cyclase 1 (ADCY1) , a key enzyme in neuronal cAMP signaling. Target validation involves:

In vitro ADCY1 assays : Measure cAMP reduction in HEK293 cells transfected with ADCY1 .

Selectivity screening : Test against other adenylyl cyclase isoforms (e.g., ADCY2-9) to confirm specificity .

Mouse models : Acute administration in Fragile X syndrome (FXS) models rescues ERK1/2 signaling abnormalities .

Q. Table 2: ADCY1 Inhibition Profile

Assay TypeIC50_{50} (NB001)Selectivity (vs. ADCY2)
HEK293 cells0.8 µM>100-fold
Liver microsomesStable (>24 h)N/A

Advanced: How to design experiments to validate ADCY1 as the mechanistic target in disease models?

Methodological Answer:

Genetic knockdown : Compare NB001 effects in wild-type vs. ADCY1-knockout neurons .

cAMP quantification : Use ELISA or FRET-based biosensors to measure intracellular cAMP levels post-treatment .

Behavioral assays : Administer NB001 in FXS model mice and assess rescue of hyperactivity or synaptic plasticity deficits .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies may arise from:

Purity variations : Validate compound purity via HPLC (>98%) and control for batch-to-batch differences .

Assay conditions : Standardize cAMP measurement protocols (e.g., cell line, stimulation time).

Pharmacokinetics : Assess brain penetration using LC-MS in rodent plasma and CSF .

Advanced: What strategies improve the pharmacokinetic properties of this compound?

Methodological Answer:

Solubility enhancement : Introduce PEGylated analogs or co-solvents (e.g., cyclodextrins) .

Metabolic stability : Modify the pentanol chain to reduce CYP450 metabolism (e.g., fluorination) .

Bioavailability testing : Perform IV/PO pharmacokinetic studies in rodents to calculate AUC and half-life .

Advanced: How to elucidate the compound’s mechanism in modulating ERK1/2 signaling?

Methodological Answer:

Pathway analysis : Use phospho-specific antibodies to track ERK1/2 activation in FXS neurons .

Kinase inhibitors : Co-treat with MEK inhibitors (e.g., U0126) to confirm ERK1/2 dependency .

Transcriptomics : RNA-seq identifies downstream genes regulated by ADCY1 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nb-001
Reactant of Route 2
Reactant of Route 2
Nb-001

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.